N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

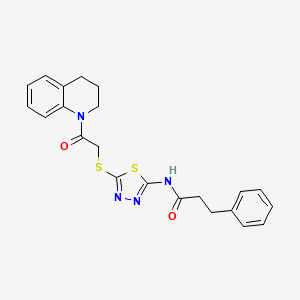

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroquinoline moiety via a thioether bridge and a 3-phenylpropanamide substituent. The dihydroquinoline group may enhance lipophilicity and central nervous system (CNS) penetration, while the phenylpropanamide chain could influence solubility and binding interactions.

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11H,6,10,12-15H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVMYQFWWEFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents.

Introduction of the 2-oxoethyl group: This step involves the alkylation of the 3,4-dihydroquinolin-1(2H)-one with a suitable alkylating agent.

Formation of the thiadiazole ring: This can be accomplished by reacting the intermediate with thiosemicarbazide under acidic conditions.

Coupling with 3-phenylpropanoyl chloride: The final step involves the acylation of the thiadiazole intermediate with 3-phenylpropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline or thiadiazole rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Agrochemicals: Its structural features may provide activity against certain plant pathogens or pests, making it useful in the development of new agrochemicals.

Materials Science: The compound’s ability to undergo various chemical modifications makes it a potential building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives

Key Observations:

Substituent Impact on Bioactivity: The target compound’s 3,4-dihydroquinoline group distinguishes it from piperidine-containing analogues (e.g., ). The 3-phenylpropanamide substituent offers greater conformational flexibility compared to benzamide derivatives (e.g., ), which could modulate solubility and metabolic stability.

Synthetic Pathways :

- Analogues like those in were synthesized via sequential alkylation and amidation, suggesting the target compound may follow similar steps with tailored starting materials.

- X-ray crystallography, as employed in , is critical for confirming the geometry of thiadiazole derivatives, particularly for intermediates in complex heterocyclic syntheses.

Potential Applications: Piperidine-based thiadiazoles () exhibit acetylcholinesterase inhibitory activity, implying that the target compound’s dihydroquinoline moiety might target similar enzymes with altered selectivity. Trichloroethyl derivatives () serve as intermediates in triazine synthesis, highlighting the versatility of thiadiazole cores in generating diverse heterocycles.

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituents

Discussion:

- Lipophilicity: The dihydroquinoline and phenylpropanamide groups likely increase the target compound’s logP compared to piperidine or trichloroethyl analogues, favoring membrane permeability but reducing aqueous solubility.

- Metabolism : The amide linkage in the target compound may resist hydrolysis better than the trichloroethyl group in , which could be prone to dehalogenation or oxidation.

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, molecular mechanisms, and relevant case studies.

Molecular Structure and Properties

The compound has the following structural features:

- Molecular Formula : C20H18N4O2S2

- Molecular Weight : 410.51 g/mol

- Functional Groups : Contains a thiadiazole ring, a quinoline moiety, and an amide functional group.

These structural components suggest potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound is believed to share similar mechanisms of action due to the presence of the 1,3,4-thiadiazole moiety. Studies have shown that compounds with this structure can demonstrate:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with halogen substitutions have shown enhanced antibacterial effects .

- Antifungal Activity : Significant activity against fungi such as Candida albicans and Aspergillus niger. Compounds with oxygenated substituents have been reported to exhibit inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | S. aureus | 32.6 | Antibacterial |

| Compound B | E. coli | 62.5 | Antibacterial |

| Compound C | C. albicans | 24 | Antifungal |

| Compound D | A. niger | 42 | Antifungal |

The biological activity of this compound likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could interact with specific receptors to alter cellular signaling pathways leading to apoptosis or cell cycle arrest.

- Synergistic Effects : The combination of various functional groups may lead to enhanced activity through synergistic mechanisms when used in conjunction with other antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of similar thiadiazole derivatives:

- Study on Thiadiazole Derivatives : A review emphasized that compounds containing the 1,3,4-thiadiazole ring demonstrated significant antibacterial and antifungal activities against a variety of pathogens .

- Antimicrobial Testing : In vitro testing showed that specific derivatives exhibited zones of inhibition ranging from 15–19 mm against resistant strains of bacteria such as Salmonella typhi and E. coli at concentrations as low as 500 μg/disk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.